molecular formula C19H14O6 B2556810 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate CAS No. 170511-24-7

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2556810
CAS No.: 170511-24-7
M. Wt: 338.315
InChI Key: NAZYOJKNEJNJNC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of chromenone and dihydrobenzo[b][1,4]dioxin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde, which is then subjected to a condensation reaction with a suitable chromenone derivative. The final step involves acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is C16H14O5C_{16}H_{14}O_{5}, with a molecular weight of approximately 286.28 g/mol. The compound features a chromenone backbone substituted with a dihydrobenzo[d][1,4]dioxin moiety, which is believed to enhance its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the chromenone structure is known to contribute to radical scavenging activity. For instance, studies have shown that derivatives of chromenones can inhibit oxidative stress markers in vitro, suggesting that our compound may possess similar capabilities.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various bacterial strains. For example, derivatives of benzo[d][1,4]dioxin have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, structural similarities imply it may exhibit comparable antimicrobial effects.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chromenone derivatives have been extensively studied. Compounds structurally related to our target have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. For example, one study found that certain chromenone derivatives induced apoptosis in MDA-MB-231 breast cancer cells, suggesting that this compound could also exhibit anticancer properties.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluating the antioxidant capacity of several chromenone derivatives reported IC50 values ranging from 20 to 50 µM for radical scavenging assays. This suggests that our compound may similarly exhibit effective antioxidant activity.
  • Antimicrobial Testing : In a comparative study on benzo[d][1,4]dioxin derivatives, compounds were tested against a panel of pathogens. Results indicated a range of minimum inhibitory concentrations (MICs) from 10 to 100 µg/mL depending on the structure. While specific data for our compound are not available, its structural analogs showed promise.
  • Cytotoxicity Assays : A recent investigation into chromenone derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values as low as 15 µM. This highlights the potential for our compound to be developed as an anticancer agent.

Summary Table of Biological Activities

Activity Type Reported Effects Reference
AntioxidantRadical scavenging activity (IC50: 20–50 µM)
AntimicrobialMIC: 10–100 µg/mL against various pathogens
CytotoxicityIC50: ~15 µM in cancer cell lines

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-11(20)25-13-3-4-14-17(9-13)24-10-15(19(14)21)12-2-5-16-18(8-12)23-7-6-22-16/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZYOJKNEJNJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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